Quisqualamine

Übersicht

Beschreibung

Quisqualamine ist eine Verbindung, die das α-decarboxylierte Analogon der Quisqualinsäure ist. Sie ist verwandt mit den Neurotransmittern Glutamat und γ-Aminobuttersäure (GABA). Im Gegensatz zur Quisqualinsäure besitzt this compound zentrale dämpfende und neuroprotektive Eigenschaften. Es wirkt hauptsächlich als Agonist des GABA-A-Rezeptors und in geringerem Maße als Agonist des Glycin-Rezeptors .

Analyse Chemischer Reaktionen

Quisqualamine durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können ebenfalls auftreten, aber spezifische Reagenzien und Bedingungen werden in der Literatur nicht umfassend behandelt.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Amino- und Oxadiazolidingruppen.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Quisqualamine hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird wegen seiner einzigartigen chemischen Eigenschaften und Reaktionen untersucht.

Biologie: this compound wird in der Forschung zur Neurotransmission und zum Neuroprotektion verwendet.

Medizin: Seine neuroprotektiven Eigenschaften machen es zu einem Kandidaten für die Forschung zur Behandlung neurologischer Erkrankungen.

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Wirkung als Agonist des GABA-A-Rezeptors und in geringerem Maße als Agonist des Glycin-Rezeptors aus. Seine Wirkungen werden in vitro durch GABA-A-Antagonisten wie Bicucullin und Picrotoxin sowie durch den Glycin-Antagonisten Strychnin gehemmt. Dies deutet darauf hin, dass this compound mit diesen Rezeptoren interagiert, um seine zentralen dämpfenden und neuroprotektiven Wirkungen auszuüben .

Wirkmechanismus

Quisqualamine exerts its effects primarily by acting as an agonist of the GABA A receptor and to a lesser extent as an agonist of the glycine receptor. Its actions are inhibited in vitro by GABA A antagonists like bicuculline and picrotoxin and by the glycine antagonist strychnine. This suggests that this compound interacts with these receptors to exert its central depressant and neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Quisqualamine ähnelt anderen Verbindungen wie:

Quisqualinsäure: Sein α-decarboxyliertes Analogon, das erregende Eigenschaften besitzt.

Muscimol: Ein weiterer GABA-A-Rezeptoragonist mit ähnlichen neuroprotektiven Eigenschaften.

This compound ist einzigartig in seiner Kombination aus GABA-A- und Glycin-Rezeptoragonismus, was es von anderen ähnlichen Verbindungen unterscheidet .

Vorbereitungsmethoden

Die Herstellung von Quisqualamine beinhaltet die α-Decarboxylierung von Quisqualinsäure. Der synthetische Weg umfasst typischerweise die Verwendung spezifischer Reagenzien und Bedingungen, um diese Transformation zu erreichen. Detaillierte industrielle Produktionsmethoden sind in der Literatur nicht leicht verfügbar .

Biologische Aktivität

Quisqualamine is a compound derived from quisqualic acid, known for its neuroactive properties. As an α-decarboxylated analogue, it exhibits distinct biological activities, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, including its mechanisms of action, receptor interactions, and potential therapeutic applications.

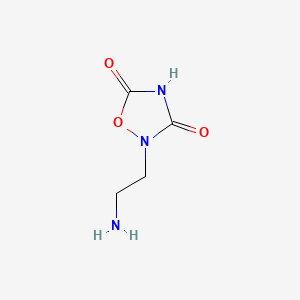

Chemical Structure and Properties

This compound is chemically classified as an amino acid derivative, specifically an α-decarboxylated form of quisqualic acid. Its structure allows it to interact with various neurotransmitter receptors, which plays a crucial role in its biological activity.

This compound primarily acts as an agonist at the GABA receptor, a key inhibitory neurotransmitter receptor in the CNS. It also shows some activity at glycine receptors. The effects of this compound can be summarized as follows:

- GABA Receptor Agonism : this compound enhances GABAergic transmission, leading to central depressant effects. Its action can be inhibited by GABA antagonists such as bicuculline and picrotoxin, indicating its role in modulating GABAergic signaling .

- Glycine Receptor Interaction : It also interacts with glycine receptors, although this effect is less pronounced compared to its action on GABA receptors. The glycine antagonist strychnine can inhibit its effects, further supporting this interaction .

Biological Effects

The biological effects of this compound include neuroprotective properties and potential therapeutic implications for neurological disorders. Its ability to modulate inhibitory neurotransmission suggests possible applications in conditions characterized by excitotoxicity or excessive neuronal activity.

Table 1: Summary of Biological Activities

| Activity | Receptor Type | Effect | Inhibitors |

|---|---|---|---|

| GABAergic Agonism | GABA | Central depressant | Bicuculline, Picrotoxin |

| Glycinergic Agonism | Glycine | Inhibitory modulation | Strychnine |

| Neuroprotection | Various | Protection against excitotoxicity | Unknown |

Case Studies and Research Findings

Recent studies have highlighted the neuroprotective potential of this compound in various experimental models:

- Neuroprotection Against Excitotoxicity : In models of excitotoxic injury, this compound demonstrated protective effects by reducing neuronal death associated with excessive glutamate signaling. This suggests its utility in treating conditions such as stroke or traumatic brain injury .

- Potential Applications in Neurological Disorders : Research indicates that this compound may be beneficial in managing disorders like epilepsy or anxiety, where modulation of inhibitory neurotransmission is crucial. Its ability to enhance GABAergic activity could help stabilize neuronal excitability .

- Synergistic Effects with Other Compounds : Studies exploring combinations of this compound with other neuroactive compounds suggest enhanced therapeutic effects, particularly when used alongside other GABAergic agents. This synergy could lead to more effective treatment protocols for neurological conditions .

Eigenschaften

IUPAC Name |

2-(2-aminoethyl)-1,2,4-oxadiazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3/c5-1-2-7-3(8)6-4(9)10-7/h1-2,5H2,(H,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPCXBVXQUFCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN1C(=O)NC(=O)O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60218503 | |

| Record name | Quisqualamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68373-11-5 | |

| Record name | 2-(2-Aminoethyl)-1,2,4-oxadiazolidine-3,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68373-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quisqualamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068373115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quisqualamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUISQUALAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4RW6N4EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.